2-Cyclopentyl-2-methoxyacetic acid

描述

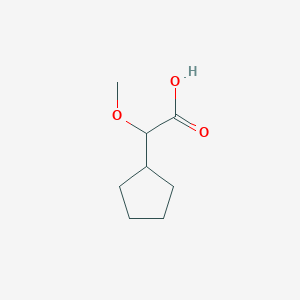

Structure

3D Structure

属性

IUPAC Name |

2-cyclopentyl-2-methoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7(8(9)10)6-4-2-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQKPIZWLMCGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Stereochemical Models

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the stepwise pathway of a reaction is crucial for its optimization and application. For complex molecules like 2-Cyclopentyl-2-methoxyacetic acid, elucidating these mechanisms involves a combination of experimental studies and computational analysis to map the energetic landscape of the transformation.

Chiral auxiliaries are indispensable tools in asymmetric synthesis. These are chiral molecules that are temporarily attached to a substrate, directing the stereochemical course of a reaction before being removed, yielding an enantiomerically enriched product. numberanalytics.comnumberanalytics.comwikipedia.org Their effectiveness stems from the creation of a chiral environment around the reaction center, which energetically differentiates the transition states leading to the possible stereoisomers. numberanalytics.com

A prevalent strategy for establishing the stereocenter in α-alkoxy acids involves the diastereoselective alkylation of an enolate derived from the acid, which is covalently bonded to a chiral auxiliary. numberanalytics.com Oxazolidinones, for instance, are widely used auxiliaries. wikipedia.org In a typical sequence, the oxazolidinone is first acylated with an acid chloride. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. The bulky substituent on the auxiliary (e.g., a benzyl (B1604629) group) effectively blocks one face of the enolate. Consequently, an incoming electrophile, like an alkyl halide, preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in high excess. williams.edu The final step involves the cleavage of the auxiliary, which can often be recovered for reuse, to yield the desired chiral carboxylic acid. wikipedia.orgwilliams.edu

Another powerful class of auxiliaries are pseudoephedrine and its derivatives, such as pseudoephenamine. wikipedia.orgharvard.edu When reacted with a carboxylic acid, they form an amide. The α-proton can be selectively removed to form an enolate. The stereochemistry of subsequent reactions is controlled by the substituents on the pseudoephedrine framework, directing the approach of the electrophile to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org Pseudoephenamine has shown particular utility, in some cases providing higher diastereoselectivities than pseudoephedrine, especially in reactions that form quaternary stereocenters. harvard.edu

Non-covalent strategies have also emerged. Chiral lithium amides, for example, can serve as non-covalent, traceless auxiliaries. In the alkylation of 2-methoxy-2-arylacetic acids, a chiral lithium amide can form a defined aggregate with the lithium enediolate of the acid. This chiral aggregate dictates the trajectory of the incoming alkyl halide, leading to high enantioselectivity without the need for covalent attachment and removal of the auxiliary. nih.gov

The enantioselective numberanalytics.comresearchgate.net-Wittig rearrangement offers another pathway. For instance, a chiral boron ester enolate derived from a structurally related (1-cyclopentenyl)methoxyacetic acid derivative can be used. This process involves a concerted sigmatropic rearrangement where the chirality of the boron-containing reagent influences the facial selectivity of the rearrangement, establishing the new stereocenter with high control. clockss.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Mechanism of Stereocontrol | Reference |

| Oxazolidinones | Alkylation | Covalent attachment forms a rigid chelated enolate; steric hindrance from the auxiliary's substituent directs the electrophile's approach. | wikipedia.org, williams.edu |

| Pseudoephedrine | Alkylation | Covalent amide formation; the auxiliary's stereocenters direct the electrophile to attack from a specific face of the enolate. | wikipedia.org |

| Pseudoephenamine | Alkylation | Similar to pseudoephedrine, often with improved diastereoselectivity for forming quaternary centers. | harvard.edu |

| Chiral Lithium Amides | Alkylation | Non-covalent formation of a chiral aggregate with the substrate's enediolate, directing the electrophile. | nih.gov |

Catalytic methods offer an efficient and atom-economical approach to chemical transformations. The analysis of the catalytic cycle—the sequence of elementary steps through which a catalyst is regenerated—is fundamental to understanding and improving these reactions.

In the context of functionalizing α-alkoxy acids, various catalytic cycles are relevant. For example, the enantioselective hydrogenation of α-alkoxy α,β-unsaturated carboxylic acids can be achieved using iridium catalysts. A proposed mechanism involves a catalytic cycle that shuttles between Ir(I) and Ir(III) oxidation states. The unsaturated acid coordinates to the Ir(I) catalyst, followed by oxidative addition of hydrogen to form an Ir(III) dihydride complex. The olefin is then inserted into an Ir-H bond, and subsequent reductive elimination yields the saturated product and regenerates the active Ir(I) catalyst. acs.org

Palladium catalysis is widely used for C-H activation and functionalization. For instance, the lactonization of carboxylic acids can proceed via a Pd(II)/Pd(IV) catalytic cycle. The reaction initiates with the C-H activation of the substrate by the Pd(II) catalyst to form a palladacycle intermediate. This intermediate is then oxidized by an external oxidant to a Pd(IV) species. The final step is a C-O reductive elimination that forms the lactone product and regenerates the Pd(II) catalyst, allowing it to re-enter the cycle. acs.org

The generation of alkoxy radicals from alcohols for subsequent C-C bond formation can also be achieved catalytically. Copper-catalyzed systems can involve a Cu(II)-alkoxide, formed by ligand exchange between the alcohol and the catalyst. Homolysis of the copper-oxygen bond generates a Cu(I) species and the desired alkoxy radical, which can then undergo further reactions. nih.gov Another approach combines photoredox catalysis with hydrogen atom transfer (HAT) catalysis. In one example, a photoredox catalyst absorbs light and becomes excited. Simultaneously, a HAT catalyst, such as a thiophosphoric acid, forms an adduct with the alcohol substrate, weakening the α-C-H bond. The excited photoredox catalyst can then facilitate the abstraction of this hydrogen atom by the HAT catalyst, generating a carbon-centered radical that can react with an acceptor, closing the catalytic cycle through subsequent electron and proton transfer steps. jst.go.jp

Table 2: Key Steps in Representative Catalytic Cycles

| Catalytic System | Key Transformation | Elementary Steps | Reference |

| Iridium/Phosphino-oxazoline | Asymmetric Hydrogenation | Substrate coordination, oxidative addition of H₂, olefin insertion, reductive elimination. | acs.org |

| Palladium/Amino Acid Ligand | C-H Lactonization | C-H activation (forming palladacycle), oxidation (Pd(II) to Pd(IV)), C-O reductive elimination. | acs.org |

| Copper/N-ligand | Radical Generation | Ligand exchange to form Cu(II)-alkoxide, homolysis to form alkoxy radical and Cu(I). | nih.gov |

| Photoredox/HAT Catalysis | C-H Alkylation | Photoexcitation, hydrogen atom transfer from substrate-HAT adduct, radical addition, single-electron reduction. | jst.go.jp |

Theoretical Models for Stereoselectivity Prediction

Beyond empirical observations, theoretical and computational models provide a powerful lens for predicting and understanding the origins of stereoselectivity. These models range from simple qualitative heuristics to sophisticated quantum chemical calculations.

Classical stereochemical models provide a foundational framework. The Felkin-Anh model, for instance, is used to predict the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. It posits a staggered conformation of the reactants where the largest group on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric strain. rsc.org For reactions involving chelation, the Cram-chelate model is often applied, where a Lewis acid coordinates to both the carbonyl oxygen and a chelating group (like a methoxy (B1213986) group) on the α-carbon, creating a rigid cyclic structure that directs the nucleophile to a specific face. rsc.org However, for α-alkoxy aldehydes, it has been suggested that stereocontrol may result from a combination of steric effects and charge-transfer stabilization between the nucleophile and the substrate. chemrxiv.org

With the advancement of computational chemistry, Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms and stereoselectivity. researchgate.netrsc.org DFT calculations can be used to determine the geometries and energies of transition states leading to different stereoisomers. The stereochemical outcome of a reaction is governed by the difference in the activation energies (ΔΔG‡) of these competing transition states; the pathway with the lower energy barrier will be favored. numberanalytics.com

For example, in the proline-catalyzed aldol (B89426) reaction, DFT calculations have been used to model the various possible transition states, accurately predicting the observed diastereoselectivity and enantioselectivity. rsc.org In stereodivergent reactions, where reaction conditions can be tuned to favor either the syn or anti product, computational studies can elucidate the subtle interactions that control the outcome. This has been applied to nickel-catalyzed aldol-like reactions to synthesize β-alkoxy-α-amino acids, revealing the key interactions within the transition state that dictate the stereochemical course. acs.org To ensure the accuracy of these models, it is crucial to locate the true transition states and confirm they connect the correct reactants and products, often done using intrinsic reaction coordinate (IRC) calculations. researchgate.net These computational models allow for a quantitative understanding of how the structure of the substrate, reagents, and catalyst all contribute to the final stereochemical result.

Applications of 2 Cyclopentyl 2 Methoxyacetic Acid As a Synthetic Precursor

Utility as a Chiral Building Block in Complex Molecule Construction

The presence of a stereogenic center makes 2-Cyclopentyl-2-methoxyacetic acid a potent chiral building block for asymmetric synthesis. Chiral building blocks are essential in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms is critical for biological activity or material properties. nih.gov The utility of α-alkoxy carboxylic acids, including aliphatic variants like this compound, has been demonstrated in the enantioselective construction of carbon-carbon bonds.

Research has shown that lithium enolates derived from 2-methoxy carboxylic acids can undergo highly enantioselective and diastereoselective Michael additions to α,β-unsaturated esters when complexed with non-covalent chiral auxiliaries, such as chiral lithium amides. escholarship.org This methodology allows for the direct and stereocontrolled formation of new C-C bonds, leading to products with multiple stereocenters. For instance, the conjugate addition of aliphatic 2-methoxy carboxylic acids to methyl crotonate has yielded products with excellent enantioselectivity (89-98% ee) and good diastereoselectivity. escholarship.org This strategy is pivotal for synthesizing complex structures from simpler, readily available starting materials.

The application of this method with this compound would provide a direct route to γ-addition products, which are versatile intermediates for the synthesis of various complex molecules.

Table 1: Asymmetric Michael Addition of Aliphatic 2-Methoxy Carboxylic Acids

| Starting Acid | Electrophile | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 2-Cyclohexyl-2-methoxypropionic acid | Methyl crotonate | 98% | >20:1 | escholarship.org |

| 2-Methoxy-4-phenylbutyric acid | Methyl crotonate | 89% | 7:1 | escholarship.org |

| 2-Methoxypropionic acid | Methyl crotonate | 97% | 10:1 | escholarship.org |

Synthesis of Enantiomerically Enriched Carboxylic Acid Derivatives

This compound serves as a precursor for the synthesis of a variety of enantiomerically enriched carboxylic acid derivatives, particularly amides. Enzymatic kinetic resolution is a powerful tool for achieving high enantiopurity. ineosopen.org Lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), are widely used to catalyze the acylation of racemic amines using an acyl donor. ineosopen.org

In this context, an ester of this compound could be used as the acylating agent. The enzyme would selectively catalyze the reaction of one enantiomer of a racemic amine, resulting in the formation of an enantiomerically enriched amide and leaving the unreacted amine enantiomer also in an enriched state. ineosopen.org For example, the acylation of racemic amines with ethyl methoxyacetate (B1198184) in the presence of CAL-B has been shown to produce (R)-methoxyacetamides with excellent enantiomeric excess (>99% ee) and yields approaching the theoretical maximum of 50%. ineosopen.org

This chemoenzymatic approach is highly valued for its efficiency and adherence to green chemistry principles, avoiding the need for toxic reagents. ineosopen.org The resulting enantiopomerically pure amides are important intermediates in the pharmaceutical industry. google.com

Table 2: Enzymatic Resolution of Racemic Amines using Methoxyacetate

| Enzyme | Acyl Donor | Amine Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Ethyl methoxyacetate | Racemic Amines | (R)-Methoxyacetamides | >99% | 47-50% | ineosopen.org |

Integration into Multi-Component and Cascade Reactions

The functional groups of this compound make it a suitable candidate for integration into multi-component reactions (MCRs) and cascade (or domino) reactions. MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials.

The carboxylic acid moiety of this compound can readily participate as the acid component in well-known MCRs such as the Ugi and Passerini reactions. These reactions are fundamental for generating molecular diversity and are extensively used in drug discovery to create libraries of complex, drug-like molecules. The incorporation of the unique cyclopentyl-methoxy scaffold from this compound would yield products with a distinct three-dimensional character.

Furthermore, the compound can be designed to participate in cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in one pot. For instance, an initial reaction at the carboxyl group could be followed by a subsequent cyclization or rearrangement involving the cyclopentyl group or cleavage of the methoxy (B1213986) ether under specific conditions, leading to the rapid construction of complex heterocyclic systems.

Development of Functionalized Products and Intermediates

A primary application of this compound is its use as a starting material for the synthesis of more elaborate functionalized products and key intermediates for the pharmaceutical industry. The cyclopentyl group is a common motif in bioactive molecules, and methods to incorporate it are of significant interest.

Patents have disclosed processes for preparing compounds like 2-cyclopentyl-6-methoxy-isonicotinic acid, a valuable intermediate for synthesizing pyridine-4-yl derivatives that act as immunomodulating agents. google.com The synthesis involves the reaction of a cyclopentyl-containing precursor with sodium methoxide, followed by hydrolysis, demonstrating a pathway where the core structure of this compound is relevant. google.com

The carboxylic acid function itself is a versatile handle for a wide range of chemical transformations. It can be converted into:

Amides: By coupling with various amines using standard peptide coupling agents (e.g., TBTU, HBTU, DCC), leading to a diverse array of derivatives. google.com

Esters: Through reaction with alcohols, which can serve as protecting groups or introduce further functionality.

Alcohols: Via reduction of the carboxylic acid, yielding the corresponding chiral alcohol, which is another important class of synthetic intermediate.

These transformations enable the generation of a multitude of functionalized products from a single precursor, highlighting the compound's role as a versatile intermediate in synthetic chemistry.

Table 3: Functionalized Intermediates and Potential Products

| Intermediate | Transformation | Coupling Partner / Reagent | Potential Product Class | Reference |

|---|---|---|---|---|

| This compound | Amide Coupling | Amines (e.g., Structure 10 in patent) | Pyridine-4-yl derivatives | google.com |

| Methyl 2-chloro-6-cyclopentylisonicotinate | Nucleophilic Substitution & Hydrolysis | NaOMe / H₂O | 2-Cyclopentyl-6-methoxy-isonicotinic acid | google.com |

| This compound | Reduction | Reducing agents (e.g., LiAlH₄) | 2-Cyclopentyl-2-methoxyethanol | N/A |

Theoretical and Computational Studies on 2 Cyclopentyl 2 Methoxyacetic Acid

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are fundamental to understanding the structural and dynamic properties of 2-Cyclopentyl-2-methoxyacetic acid.

Quantum Chemical Calculations: These calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energetic properties of a molecule. High-level ab initio calculations can be employed to study reaction mechanisms and kinetics. For instance, studies on the oxidation of similar molecules, like the cyclohexylmethyl radical, have utilized quantum chemical calculations to investigate potential energy surfaces and reaction pathways. researchgate.net For carboxylic acids, density functional theory (DFT) calculations are commonly used to propose reaction mechanisms, such as how acetic acid can catalyze succinimide (B58015) formation from aspartic acid residues by mediating proton transfer. nih.gov Such computational approaches could be applied to this compound to predict its reactivity, stable conformations, and spectroscopic properties. A study on the pKa of carboxylic acids demonstrated the effectiveness of using DFT methods, specifically with the M06L functional and 6-311G(d,p) basis set, combined with a solvent model (SMD), to accurately predict acid dissociation constants. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. For a molecule like this compound, MD simulations could elucidate its behavior in different solvent environments, its interaction with biological macromolecules, or its conformational flexibility. The stability of predicted properties, such as pKa values derived from quantum calculations, can be verified through MD simulations by assessing the impact of geometrical changes on these properties. chemrxiv.org

Prediction and Correlation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties of molecules. Several key descriptors for this compound and a related compound, 2-Cyclopentyl-2-oxoacetic acid, have been computationally predicted. nih.govuni.lu

Predicted Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O3 | uni.lu |

| Molecular Weight | 158.2 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 158.0943 Da | uni.lu |

| XlogP (predicted) | 1.5 | uni.lu |

These descriptors are crucial for understanding the molecule's behavior. For example, the predicted partition coefficient (XlogP) suggests its relative solubility in lipid versus aqueous environments.

Predicted Collision Cross Section (CCS) Values The predicted collision cross section (CCS) provides information about the molecule's shape in the gas phase. These values are calculated for different adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 159.10158 | 135.7 |

| [M+Na]+ | 181.08352 | 140.6 |

| [M-H]- | 157.08702 | 137.3 |

| [M+NH4]+ | 176.12812 | 157.2 |

| [M+K]+ | 197.05746 | 140.5 |

Development of Quantitative Structure-Property Relationships (QSPR) for Substituted Acetic Acids

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate molecular descriptors with experimental properties. These models are essential for predicting the properties of new or untested compounds, saving time and resources.

For substituted acetic acids, QSPR models can predict a range of important properties. A key property for acids is the acid dissociation constant (pKa). Research has shown that QSPR models can effectively predict the pKa of diverse pharmaceutical compounds, including carboxylic acids. nih.gov These models often find that descriptors such as the number of hydrogen bond acceptors and the presence of carboxylic acid groups are significant predictors. nih.gov Another study focused on developing a linear relationship between computed atomic charges of the carboxylate group and experimental pKa values for a set of carboxylic acids, achieving high correlation (R² = 0.955). chemrxiv.org

Furthermore, QSPR models based on group contributions have been assessed for calculating the surface tension of organic acids, which is a critical property in process engineering for applications like distillation and absorption. raco.cat While these models perform well for aliphatic acids, challenges remain for more complex structures. raco.cat The development of such models for a series of substituted acetic acids, including this compound, would enable the rapid estimation of their physicochemical properties based solely on their molecular structure.

Computational Design and Optimization of Catalytic Systems

Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. This approach can accelerate the development of efficient synthetic routes.

For the synthesis or transformation of this compound, computational tools could be employed to design catalysts with high activity and selectivity. For example, if the goal is an asymmetric synthesis, computational workflows can be used to engineer biocatalysts, such as enzymes, for stereodivergent catalysis. chemrxiv.org This involves creating models of the enzyme's active site with the substrate to predict which mutations will lead to the desired stereochemical outcome. chemrxiv.org

In the realm of organometallic catalysis, computational studies can elucidate reaction mechanisms and guide the optimization of catalysts. For instance, research into the hydrogenation of carboxylic acids has utilized iridium complexes, and understanding the catalytic cycle through computational modeling could lead to milder reaction conditions. acs.org Similarly, the development of iron-based catalysts for the racemization of alcohols, a key step in dynamic kinetic resolutions, highlights how computational insights can lead to the discovery of effective and more sustainable catalysts. diva-portal.org The synthesis of related cyclic structures, such as morpholines, has been improved through the development of new reagents and photocatalytic conditions, which can be optimized with computational guidance. ethz.ch These principles of computational catalyst design could be directly applied to develop efficient systems for reactions involving this compound.

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable and Atom-Economical Synthetic Strategies

The principles of green chemistry are increasingly influencing the development of new synthetic routes. The focus is shifting towards minimizing waste, reducing energy consumption, and utilizing renewable resources. For 2-Cyclopentyl-2-methoxyacetic acid, this translates into exploring more sustainable and atom-economical strategies.

One promising area is the adoption of greener solvents and reaction media. Traditional organic solvents often pose environmental and health risks. Research into bio-based solvents, which are derived from renewable resources, is gaining traction. core.ac.ukresearchgate.net For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from biomass, offer a more environmentally friendly alternative to conventional solvents. unito.it The use of water as a solvent, wherever feasible, is also a key aspect of green chemistry, although challenges related to product separation need to be addressed. acs.org

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical consideration. acs.org Strategies that maximize the incorporation of all reactant atoms into the final product are being actively pursued. This includes the development of catalytic processes that avoid the use of stoichiometric reagents, which often generate significant waste. For example, methods for producing 2-methoxyacetic acid, a related compound, through the oxidation of 2-methoxyethanol (B45455) using a heterogeneous catalyst demonstrate a move towards more atom-economical processes. google.com The direct synthesis of nitriles from carboxylic acids, which can then be converted to amines, also represents a more atom-efficient pathway. google.com

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that can selectively produce a single enantiomer is of paramount importance.

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers a powerful tool for achieving high stereoselectivity. acs.orgacs.orgineosopen.org Enzymes operate under mild conditions and can exhibit exquisite selectivity, making them an attractive alternative to traditional chemical catalysts. acs.orgresearchgate.net Lipases, for instance, have been successfully employed in the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. ineosopen.org The use of engineered enzymes, tailored through protein engineering, further expands the scope of biocatalysis, allowing for the synthesis of complex molecules with high precision. acs.org

In addition to biocatalysis, the development of novel organometallic and organocatalysts continues to be a major focus of research. researchgate.net Chiral ligands for metal catalysts, such as those used in asymmetric hydrogenation, can facilitate highly enantioselective transformations. okayama-u.ac.jp Asymmetric organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy for stereoselective synthesis. researchgate.net These catalytic systems are continually being refined to improve their efficiency, selectivity, and substrate scope, offering new possibilities for the asymmetric synthesis of this compound and its derivatives.

High-Throughput Screening and Automation in Synthetic Development

The discovery and optimization of new synthetic routes can be a time-consuming and labor-intensive process. High-throughput screening (HTS) and automation are transforming this landscape by enabling the rapid evaluation of a large number of reaction conditions. nih.gov

HTS platforms allow chemists to screen vast libraries of catalysts, solvents, and reagents in parallel, significantly accelerating the identification of optimal reaction parameters. nih.gov This approach is particularly valuable for complex reactions where multiple variables can influence the outcome. By generating large datasets, HTS can provide valuable insights into reaction mechanisms and help to identify novel and more efficient synthetic pathways. nih.govnih.gov For example, HTS has been used to improve the yields of challenging decarboxylative coupling reactions. nih.gov

Automation in chemical synthesis, from reaction setup to product analysis, further enhances efficiency and reproducibility. google.com Robotic systems can perform repetitive tasks with high precision, freeing up researchers to focus on more creative aspects of scientific discovery. The integration of automation and HTS is creating a powerful synergy that is accelerating the pace of innovation in synthetic chemistry.

Interdisciplinary Approaches Integrating Synthetic Chemistry and Computational Science

The convergence of synthetic chemistry and computational science is opening up new frontiers in the design and development of chemical processes. Computational tools are becoming increasingly sophisticated, allowing for the prediction of reaction outcomes, the design of novel catalysts, and the optimization of reaction conditions.

Molecular modeling and quantum mechanical calculations can provide detailed insights into reaction mechanisms and the factors that govern selectivity. pharmainfonepal.com This understanding can guide the rational design of more efficient and selective catalysts. Computational screening of virtual compound libraries can help to identify promising new reagents and reaction pathways before they are tested in the laboratory, saving time and resources.

Furthermore, the analysis of large datasets generated from HTS experiments can be facilitated by machine learning and other data-driven approaches. escholarship.org These computational methods can identify complex relationships between reaction parameters and outcomes that may not be apparent from manual analysis. By integrating computational and experimental approaches, researchers can create a powerful feedback loop that accelerates the discovery and optimization of synthetic methods for compounds like this compound.

常见问题

Q. What computational approaches are suitable for predicting biological activity of novel analogs?

- Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Machine learning models trained on PubChem BioAssay data prioritize high-potential candidates .

Notes on Data Contradictions and Gaps

- Missing Physicochemical Data : Cross-validate computational predictions with experimental results. For example, compare log Pow values from EPI Suite with shake-flask measurements .

- Toxicity Uncertainties : Use tiered testing frameworks: start with computational predictions, proceed to in vitro assays, and validate with in vivo models if warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。